molecular formula C8H8BrNO3 B1281371 2-(Bromomethyl)-4-methoxy-1-nitrobenzene CAS No. 67567-46-8

2-(Bromomethyl)-4-methoxy-1-nitrobenzene

Cat. No.: B1281371
CAS No.: 67567-46-8
M. Wt: 246.06 g/mol
InChI Key: BXVAGOCCUQNTFR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methoxy-1-nitrobenzene: is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, substituted with a bromomethyl group at the second position, a methoxy group at the fourth position, and a nitro group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene typically involves the bromination of 4-methoxy-1-nitrobenzene. The process can be summarized as follows:

    Starting Material: 4-methoxy-1-nitrobenzene.

    Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.

    Isolation: The product, this compound, is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.

    Reduction: Formation of 2-(Aminomethyl)-4-methoxy-1-nitrobenzene.

    Oxidation: Formation of 2-(Bromomethyl)-4-hydroxy-1-nitrobenzene or 2-(Bromomethyl)-4-formyl-1-nitrobenzene.

Scientific Research Applications

2-(Bromomethyl)-4-methoxy-1-nitrobenzene has various applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used to develop new drugs by modifying its functional groups to enhance biological activity.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

    Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps, facilitated by the reducing agent.

    Oxidation: The methoxy group is oxidized through the transfer of oxygen atoms from the oxidizing agent to the substrate.

Comparison with Similar Compounds

2-(Bromomethyl)-4-methoxy-1-nitrobenzene can be compared with similar compounds such as:

    2-(Chloromethyl)-4-methoxy-1-nitrobenzene: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity due to the difference in electronegativity and bond strength.

    2-(Bromomethyl)-4-hydroxy-1-nitrobenzene: Similar structure but with a hydroxyl group instead of a methoxy group. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s physical and chemical properties.

    2-(Bromomethyl)-4-methoxy-1-aminobenzene: Similar structure but with an amino group instead of a nitro group. The amino group can act as a nucleophile and participate in different types of reactions compared to the nitro group.

Conclusion

This compound is a versatile compound with various applications in organic synthesis, medicinal chemistry, material science, and biological studies. Its unique structure allows it to undergo a range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers utilize this compound effectively in their work.

Properties

IUPAC Name

2-(bromomethyl)-4-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-2-3-8(10(11)12)6(4-7)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVAGOCCUQNTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497558
Record name 2-(Bromomethyl)-4-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67567-46-8
Record name 2-(Bromomethyl)-4-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-4-methoxy-1-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-Methyl-4-nitroanisole (41, 2.50 g, 15.0 mmol) and 1,3-dibromo-5,5-dimethylhydantoin (5.00 g, 17.5 mmol) were combined in 250 mL of C6H5Cl, and acetic acid (75 μL, 1.31 mmol) and 1,1′-azobis(cyclohexanecarbonitrile) (VAZO 88, 150 mg, mmol) were added to the stirring solution. The solution was stirred at 40° C. for 72 h. The crude reaction mixture was washed three times with hot NaHCO3 solution (75 mL, 80° C.), and once with water (75 mL). The organic portion was dried over MgSO4 to give an orange solid after filtration and solvent removal. The solid was filtered through a plug of silica gel to yield a mixture of the brominated product and unbrominated starting material that was carried on to the next step without further purification. Pure material could be obtained from flash chromatography on silica (15:3:2 hexanes/EtOAc/C6H5CH3) to give a brown oil (117 mg, 3.19%). TLC Rf=0.34 (4:1 hexanes/EtOAc). 1H NMR (CDCl3, 500 MHz) δ 3.91 (3 H, s), 4.85 (2 H, s), 6.92 (1 H, dd, J=4.5, 15.0 Hz), 7.02 (1 H, d, J=5.0 Hz), 8.13 (1 H, d, , J=15.5 Hz). ). 13C NMR (CDCl3, 125 MHz) δ 630.19, 56.25, 114.11, 117.69, 127.61, 128.48, 135.72, 163.45. HRMS (ESI): Calcd for MH+, 245.9766; Found 245.9760.
Quantity
2.5 g
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5 g
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75 μL
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150 mg
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250 mL
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solvent
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Name
Yield
3.19%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The reaction apparatus consisted of a 50-mL single-necked round-bottom flask equipped with a water-jacketed condensor, magnetic stirrer, and an argon-filled balloon. A solution of 5-methoxy-2-nitrotoluene (0.25 g, 1.50 mmol), carbon tetrachloride (25 mL), a catalytic amount of benzoyl peroxide (25 mg, 0.83 mmol), and N-bromosuccinimide (0.32 g, 1.8 mmol) were added to the reaction flask. The mixture was refluxed and irradiated under a 90-watt lamp (GE watt-miser light bulb, 130 V, 1000 hrs) for 5 h and then cooled to room temperature. The precipitated succinimide was removed by gravity filtration and the filtrate was extracted with sodium metabisulfite (28 M, 1×50 mL) and water (1×50 mL). The organic layer was separated, dried over sodium sulfate, filtered and then evaporated to afford a crude oil (382 mg, 105%). The crude product was chromatographed on silica gel (hexane/EtOAc=9:1) to give the product as yellow crystals (172 mg, 47%): m.p. 64–65° C.
Name
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0.25 g
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25 mg
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0.32 g
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25 mL
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Yield
47%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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